[(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester
CAS No.:
Cat. No.: VC13466369
Molecular Formula: C15H21N3O3
Molecular Weight: 291.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H21N3O3 |
|---|---|
| Molecular Weight | 291.35 g/mol |
| IUPAC Name | benzyl N-[(3S)-1-[(2S)-2-aminopropanoyl]pyrrolidin-3-yl]carbamate |
| Standard InChI | InChI=1S/C15H21N3O3/c1-11(16)14(19)18-8-7-13(9-18)17-15(20)21-10-12-5-3-2-4-6-12/h2-6,11,13H,7-10,16H2,1H3,(H,17,20)/t11-,13-/m0/s1 |
| Standard InChI Key | LSCKWUPFKRUCGO-AAEUAGOBSA-N |
| Isomeric SMILES | C[C@@H](C(=O)N1CC[C@@H](C1)NC(=O)OCC2=CC=CC=C2)N |
| SMILES | CC(C(=O)N1CCC(C1)NC(=O)OCC2=CC=CC=C2)N |
| Canonical SMILES | CC(C(=O)N1CCC(C1)NC(=O)OCC2=CC=CC=C2)N |
Introduction
Chemical Structure and Stereochemical Features
The compound’s IUPAC name, benzyl N-[(3S)-1-[(2S)-2-aminopropanoyl]pyrrolidin-3-yl]carbamate, reflects its stereochemical configuration:
-
An (S)-configured pyrrolidin-3-yl group at position 3 of the pyrrolidine ring.
-
An (S)-2-aminopropanoyl (L-alanyl) moiety attached to the pyrrolidine’s nitrogen.
-
A benzyl carbamate group at the pyrrolidine’s 3-position nitrogen.
Table 1: Molecular Properties of [(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester
| Property | Value |
|---|---|
| Molecular Formula | C<sub>15</sub>H<sub>21</sub>N<sub>3</sub>O<sub>3</sub> |
| Molecular Weight | 291.35 g/mol |
| Chiral Centers | 2 (C2 of alanine, C3 of pyrrolidine) |
| Key Functional Groups | Carbamate, amide, benzyl ester |
The stereochemistry critically influences its molecular interactions. The L-alanyl moiety mimics natural amino acids, enabling potential substrate mimicry in enzymatic systems. The benzyl ester enhances lipophilicity, likely improving membrane permeability compared to free carboxylic acids.
Synthesis and Stereoselective Preparation
Synthesizing this compound requires precise control over stereochemistry and functional group compatibility. A plausible route involves:
Step 1: Pyrrolidine Functionalization
-
Protection of L-proline: L-proline is converted to its tert-butoxycarbonyl (Boc)-protected derivative to prevent unwanted side reactions.
-
Oxidation and Reduction: Selective oxidation of the pyrrolidine’s 3-position followed by stereoselective reduction establishes the (S)-configuration at C3.
Step 2: Amide Bond Formation
-
Coupling with L-alanine: The deprotected pyrrolidine reacts with Boc-L-alanine using a coupling agent like HATU, forming the amide bond with retention of the (S)-configuration.
Step 3: Carbamate Installation
-
Benzyl Chloroformate Reaction: Treatment with benzyl chloroformate introduces the carbamate group at the pyrrolidine’s 3-position nitrogen.
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | Boc<sub>2</sub>O, DMAP, DCM | Amino protection |
| 2 | Pd/C, H<sub>2</sub>, MeOH | Stereoselective reduction |
| 3 | HATU, DIPEA, DMF | Amide coupling |
| 4 | Cbz-Cl, NaHCO<sub>3</sub>, THF/H<sub>2</sub>O | Carbamate formation |
Biological Activity and Mechanistic Insights
While explicit data on this compound’s bioactivity is unavailable, analogous carbamates and pyrrolidine derivatives exhibit:
-
Enzyme Inhibition: Carbamates often act as transition-state analogs for serine proteases or esterases. The benzyl ester may serve as a prodrug, hydrolyzing in vivo to release active metabolites.
-
Receptor Modulation: Pyrrolidine scaffolds are prevalent in GPCR ligands (e.g., dopamine D4 receptor antagonists).
Hypothesized Targets
-
Prolyl Oligopeptidase (POP): The L-alanyl-pyrrolidine motif resembles POP substrates, suggesting potential inhibition.
-
Bacterial Peptidases: Carbamate derivatives show antimicrobial activity by disrupting cell wall synthesis.
Physicochemical and Pharmacokinetic Properties
The benzyl ester confers moderate lipophilicity (predicted LogP ≈ 1.8), balancing solubility and membrane permeability. Key pharmacokinetic considerations include:
-
Metabolic Stability: Susceptibility to esterase-mediated hydrolysis may limit oral bioavailability, necessitating prodrug strategies.
-
Blood-Brain Barrier Penetration: Moderate molecular weight and lipophilicity suggest potential CNS activity.
Comparative Analysis with Structural Analogs
Table 3: Comparison with Related Compounds
| Compound | Structural Differences | Bioactivity |
|---|---|---|
| [(R)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-methyl-carbamic acid benzyl ester | Methyl vs. hydrogen at carbamate nitrogen | Reduced steric hindrance may alter target selectivity |
| [1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester | tert-butyl vs. benzyl ester | Enhanced metabolic stability but lower lipophilicity |
The (S,S)-configuration in the target compound may enhance enantioselective binding to chiral biological targets compared to diastereomeric forms.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume